scyllo-Inositol-1-d
Description
Contextualization within the Inositol (B14025) Stereoisomer Family
Inositol is a six-carbon cyclic polyol, or sugar alcohol, with nine possible stereoisomers. hmdb.ca These isomers differ in the spatial orientation of their hydroxyl (-OH) groups relative to the cyclohexane (B81311) ring. wikipedia.org The most abundant and well-studied isomer in biological systems is myo-inositol. wikipedia.org Other naturally occurring stereoisomers include scyllo-, muco-, D-chiro-, L-chiro-, and neo-inositol, which are found in smaller quantities. wikipedia.org The remaining isomers, allo-, epi-, and cis-inositol, are not typically found in nature. wikipedia.org
Scyllo-inositol is distinguished by its highly stable chair conformation, where all six hydroxyl groups are in equatorial positions. This unique arrangement contributes to its distinct chemical and biological properties compared to other inositols like myo-inositol, where one hydroxyl group is axial and five are equatorial.
Table 1: Comparison of Common Inositol Stereoisomers
| Stereoisomer | Natural Occurrence | Key Structural Feature |
| myo-Inositol | Most abundant in nature | One axial, five equatorial hydroxyl groups |
| scyllo-Inositol | Found in plants and animals | All six hydroxyl groups are equatorial |
| D-chiro-Inositol | Found in plants | Specific stereoisomer |
| L-chiro-Inositol | Found in plants | Enantiomer of D-chiro-inositol |
Historical Perspective of Scyllo-Inositol Research
The history of inositol research dates back to the 19th century, with the initial isolation of myo-inositol. nih.gov Scyllo-inositol was first isolated in 1858 from the kidneys of fish. hmdb.ca For a long time, the biological significance of scyllo-inositol remained largely unknown. However, around the year 2000, research interest surged due to reports of its potential to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. wikipedia.orgaustinpublishinggroup.com This discovery shifted the focus of scyllo-inositol research towards its potential as a therapeutic agent for neurodegenerative disorders.
Fundamental Research Questions and Objectives Related to Scyllo-Inositol
The primary research questions surrounding scyllo-inositol revolve around its mechanism of action and therapeutic potential. Key objectives include:
Understanding the molecular interactions: How does scyllo-inositol interact with amyloidogenic proteins like Aβ to prevent their aggregation and toxicity?
Elucidating its role in cellular processes: What are the biochemical pathways involving scyllo-inositol, and how does it influence cellular signaling and homeostasis?
Optimizing its synthesis: How can efficient and scalable methods for producing scyllo-inositol be developed to support further research and potential clinical applications?
Investigating its therapeutic efficacy: What is the potential of scyllo-inositol in treating various diseases, particularly neurodegenerative conditions like Alzheimer's and Parkinson's disease? wikipedia.orgresearchgate.net
Properties
Molecular Formula |
C₆H₁₁DO₆ |
|---|---|
Molecular Weight |
181.16 |
Synonyms |
Scyllitol-1-d; Cocositol-1-d; Quercinitol-1-d; 1,3,5/2,4,6-Hexahydroxycyclohexane-1-d; scyllo-Cyclohexanehexol-1-d; AZD 103-1-d; |
Origin of Product |
United States |
Chemical Properties and Synthesis of Scyllo Inositol
Chemical Structure and Stereochemistry
Scyllo-inositol, with the chemical formula C₆H₁₂O₆, is a cyclohexane-1,2,3,4,5,6-hexol. wikipedia.org Its structure consists of a six-carbon ring with a hydroxyl group attached to each carbon. The defining feature of scyllo-inositol is its stereochemistry, where all six hydroxyl groups occupy equatorial positions, and all six hydrogen atoms are in axial positions. This all-equatorial arrangement results in a highly symmetrical and stable molecule.
Table 2: Chemical and Physical Properties of Scyllo-Inositol
| Property | Value |
| IUPAC Name | scyllo-inositol |
| Systematic IUPAC Name | (1R,2R,3R,4R,5R,6R)-cyclohexane-1,2,3,4,5,6-hexol |
| Other Names | Scyllitol, cocositol, quercinitol |
| CAS Number | 488-59-5 |
| Molar Mass | 180.156 g·mol⁻¹ |
| Appearance | White crystalline solid |
| Melting Point | Decomposes at 358-360 °C |
Chemical Synthesis Methods
Several methods have been developed for the chemical synthesis of scyllo-inositol. One approach involves the conversion of the more abundant myo-inositol. A described synthesis starts with myo-inositol orthoformate, which is then selectively benzoylated, tosylated, and debenzoylated. nih.gov Subsequent Swern oxidation and reduction with sodium borohydride (B1222165) yield a scyllo-inositol derivative. nih.gov
Another method starts from para-benzoquinone, proceeding through a conduritol intermediate. wikipedia.org Additionally, microbial conversion processes have been engineered. For instance, genetically modified strains of Bacillus subtilis and Corynebacterium glutamicum have been developed to efficiently convert myo-inositol or glucose into scyllo-inositol. wikipedia.orgaustinpublishinggroup.com These biotransformation methods offer a promising route for large-scale production.
Biochemical Pathways and Metabolic Interconnections of Scyllo Inositol
Inositol (B14025) Metabolism within Biological Systems
Myo-Inositol as a Precursor and its Inter-regulation with Scyllo-Inositol
Myo-inositol is the most abundant inositol isomer in nature and serves as a precursor for the synthesis of scyllo-inositol in various organisms. frontiersin.orgbiorxiv.org This conversion is a key step in inositol metabolism. In humans, myo-inositol is synthesized from glucose-6-phosphate in a two-step process primarily in the kidneys. wikipedia.org While myo-inositol is the predominant form, constituting over 90% of the total inositol in mammalian cells, scyllo-inositol is also present, albeit at much lower concentrations, typically less than 3% of the total inositol pool. nih.govportlandpress.com
The inter-regulation between myo-inositol and scyllo-inositol is maintained through enzymatic reactions. An epimerase capable of converting myo-inositol to scyllo-inositol and vice versa has been identified in the brains of several animal species, including rats, rabbits, and bovine brains. scholaris.ca This interconversion allows for the regulation of the levels of both isomers within tissues. The conversion often involves the oxidation of myo-inositol to scyllo-inosose, which is then reduced to scyllo-inositol. wikipedia.org This process can be facilitated by different enzymes with varying cofactor dependencies (NAD⁺ or NADP⁺). wikipedia.orgontosight.ai For instance, in the bacterium Bacillus subtilis, the enzyme IolG oxidizes myo-inositol to scyllo-inosose, which can then be converted to scyllo-inositol by the enzyme IolX. asm.org
Scyllo-Inositol in Cellular Signal Transduction and Osmoregulation
Inositols, including scyllo-inositol, are vital components of cellular signaling pathways. dakenchem.comcymitquimica.com Phosphorylated derivatives of inositols act as secondary messengers in response to a variety of hormones, neurotransmitters, and growth factors. wikipedia.org While much of the research has focused on myo-inositol's role in the form of inositol phosphates and phosphoinositides, scyllo-inositol and its potential phosphorylated forms are also implicated in these signaling cascades. ontosight.aidrugbank.com
Furthermore, free inositols, including scyllo-inositol, play a crucial role in osmoregulation, the process by which cells maintain their volume and integrity in response to changes in extracellular osmolarity. wikipedia.orgresearchgate.netresearchgate.net In the brain, inositol is a major organic osmolyte. nih.govnih.gov The transport of inositol isomers into cells is regulated by sodium/myo-inositol co-transporters (SMIT1 and SMIT2), which are influenced by changes in the osmotic environment. nih.gov
Endogenous Levels and Distribution of Scyllo-Inositol in Animal Tissues
Scyllo-inositol is found endogenously in the tissues of humans and other animals. wikipedia.org While it is a minor component compared to myo-inositol in most mammalian tissues, its distribution is widespread. mdpi.com The brain maintains significantly higher concentrations of both myo- and scyllo-inositol compared to the periphery, with levels being up to 100-fold greater than those in plasma. umich.eduplos.org This steep concentration gradient points to an active transport mechanism for inositol accumulation within the central nervous system. plos.org
Interestingly, the relative abundance of scyllo-inositol can vary significantly between species. For example, many organs of the skate (Raja erinacea) have been found to contain much higher levels of scyllo-inositol than myo-inositol, which is the opposite of what is observed in mammals. nih.gov In mammalian cells, the intracellular concentration of inositols can differ substantially between cell types. For instance, a nearly 100-fold difference in intracellular inositol levels was observed between HepG2 and MDA-MB-231 cell lines. portlandpress.com
Table 1: Endogenous Inositol Levels in Various Tissues and Fluids
| Tissue/Fluid | Organism | Relative Concentration of Scyllo-Inositol | Notes |
|---|---|---|---|
| Mammalian Brain | Human, Rat | ~3% of total inositol | Brain levels are ~100-fold higher than in plasma. portlandpress.comumich.eduplos.org |
| Skate Organs | Raja erinacea | Higher than myo-inositol | Opposite ratio to that found in mammals. nih.gov |
| HEK293T Cells | Human | ~3% of myo-inositol | portlandpress.com |
| MDA-MB-231 Cells | Human | - | Highest intracellular inositol levels among five tested cell lines. portlandpress.com |
| HepG2 Cells | Human | - | Lowest intracellular inositol levels among five tested cell lines. portlandpress.com |
Scyllo-Inositol Catabolism in Microorganisms
Enzymatic Degradation Pathways
Several microorganisms can utilize inositol isomers, including scyllo-inositol, as their sole carbon source. nih.govnih.gov The catabolic pathways for inositols are well-studied in bacteria like Bacillus subtilis and Sinorhizobium meliloti. researchgate.netnih.gov In B. subtilis, the catabolism of scyllo-inositol is dependent on a functional iol operon, which is also required for myo-inositol degradation. microbiologyresearch.orgnih.gov
The initial step in scyllo-inositol degradation is its conversion to scyllo-inosose. This reaction is catalyzed by scyllo-inositol dehydrogenases. B. subtilis possesses two such enzymes, IolX and IolW. microbiologyresearch.orgnih.gov IolX is an NAD⁺-dependent enzyme identified as the primary catabolic enzyme for scyllo-inositol degradation. microbiologyresearch.orgnih.gov The resulting scyllo-inosose then enters the central metabolic pathway, where it is further degraded by a series of Iol enzymes (IolE, IolD, IolB, IolC, IolJ, and IolA) to intermediates that can enter glycolysis and the citric acid cycle. researchgate.net The degradation pathway ultimately leads to the formation of acetyl-CoA. expasy.orggenome.jp
Some bacteria, like Geobacillus kaustophilus, a thermophilic bacterium, can also utilize inositol as a carbon source, with a postulated iol gene cluster similar to that of B. subtilis. nih.gov In Sinorhizobium meliloti, the iol genes are required for growth on myo-, scyllo-, and D-chiro-inositol. nih.govnih.gov
**Table 2: Key Enzymes in Scyllo-Inositol Catabolism in *Bacillus subtilis***
| Enzyme | Gene | Reaction | Cofactor |
|---|---|---|---|
| scyllo-Inositol 2-dehydrogenase | iolX | scyllo-inositol → scyllo-inosose | NAD⁺ |
| scyllo-Inositol 2-dehydrogenase | iolW | scyllo-inositol → scyllo-inosose | NADP⁺ |
| myo-Inositol dehydrogenase | iolG | myo-inositol → scyllo-inosose | NAD⁺ |
Genetic Regulation of Inositol Catabolism Operons
The expression of the genes involved in inositol catabolism is tightly regulated. In B. subtilis, the iol genes are organized into operons, including the iolABCDEFGHIJ operon and the iolRS operon. researchgate.netmicrobiologyresearch.org The transcription of these operons is induced by the presence of inositol. asm.org
The regulation is primarily mediated by repressor proteins. The iolR gene encodes the main repressor, IolR, which negatively regulates the transcription of the iol operon. asm.org In the presence of an inducer molecule, which is a metabolic intermediate of the catabolic pathway, the repressor is inactivated, allowing for the transcription of the iol genes. microbiologyresearch.org In Sinorhizobium meliloti, a similar repressor, also named IolR, has been identified. nih.gov
In addition to IolR, another repressor, IolQ, has been identified in B. subtilis and Geobacillus kaustophilus. nih.govresearchgate.net IolQ specifically regulates the expression of iolX, the gene encoding the NAD⁺-dependent scyllo-inositol dehydrogenase. nih.govresearchgate.net In G. kaustophilus, IolQ acts as a transcriptional repressor for two iol operons, and its DNA-binding activity is antagonized by myo-inositol. nih.govmicrobiologyresearch.org In some bacteria, such as Clostridium perfringens, the iol operon is also subject to catabolite repression by glucose and is positively regulated by the VirR/VirS two-component system. oup.com
Molecular and Cellular Mechanisms of Action of Scyllo Inositol in Preclinical Models
Modulation of Protein Aggregation and Fibril Formation
Scyllo-inositol's primary mechanism of action revolves around its ability to interfere with the aggregation and fibril formation of amyloidogenic proteins. numberanalytics.commedchemexpress.com It has been shown to be effective against the aggregation of amyloid-beta (Aβ), alpha-synuclein (B15492655) (α-synuclein), and polyglutamine-expanded huntingtin (polyQ-Htt) proteins. medchemexpress.comnih.govnih.gov
A substantial body of preclinical evidence demonstrates that scyllo-inositol effectively inhibits the aggregation cascade of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. austinpublishinggroup.comnumberanalytics.comnih.govgoogle.comncats.io This inhibitory action is achieved through several interconnected mechanisms.
Scyllo-inositol has been reported to stabilize non-toxic oligomeric forms of Aβ. austinpublishinggroup.comresearchgate.netmdpi.com It selectively binds to and stabilizes these smaller Aβ aggregates, preventing their conversion into larger, more toxic fibrillar structures. medchemexpress.com This action is thought to involve coating the surface of Aβ protofibrils, thereby disrupting their lateral stacking into mature amyloid fibrils. austinpublishinggroup.comresearchgate.net By stabilizing these early-stage, non-toxic oligomers, scyllo-inositol effectively diverts the Aβ aggregation pathway away from the formation of harmful species. medchemexpress.commdpi.com
A key outcome of scyllo-inositol's interaction with Aβ is the prevention of protofibril and fibril formation. medchemexpress.comresearchgate.net In vitro studies have consistently shown that scyllo-inositol inhibits the formation of Aβ42 fibers. researchgate.net Molecular dynamics simulations suggest that scyllo-inositol can bind to the surface of Aβ protofibrils, thereby preventing their further aggregation. austinpublishinggroup.com This direct interference with the fibrillization process is a critical aspect of its neuroprotective potential.
Scyllo-inositol demonstrates effects on both the Aβ40 and Aβ42 species of the amyloid-beta peptide. caymanchem.com While both are implicated in Alzheimer's disease, Aβ42 is considered more prone to aggregation and more neurotoxic. nih.gov Scyllo-inositol has been shown to inhibit the fibrillogenesis of Aβ42 in vitro and reduce the levels of both soluble and insoluble Aβ40 and Aβ42 in the brains of transgenic mouse models of Alzheimer's disease. caymanchem.comthieme-connect.com It has been observed to induce a structural transition in Aβ42 from a random coil to a β-sheet structure, yet it prevents the formation of fibrils. caymanchem.com Furthermore, pre-incubation with scyllo-inositol has been shown to increase the survival of PC-12 cells exposed to both Aβ40- and Aβ42-induced toxicity. ncats.io
Table 1: Effects of Scyllo-Inositol on Amyloid-Beta Aggregation
| Mechanism | Effect | Supporting Evidence |
|---|---|---|
| Stabilization of Aβ Oligomers | Stabilizes non-toxic, soluble Aβ oligomers. austinpublishinggroup.comresearchgate.netmdpi.com | Prevents conversion to toxic fibrils by coating protofibril surfaces. austinpublishinggroup.commedchemexpress.comresearchgate.net |
| Inhibition of Fibril Formation | Prevents the formation of Aβ protofibrils and mature fibrils. medchemexpress.comresearchgate.net | Directly interacts with Aβ to inhibit Aβ42 fiber formation. researchgate.net |
| Modulation of Aβ Species | Affects both Aβ40 and Aβ42 aggregation. caymanchem.com | Reduces soluble and insoluble levels of both peptides in vivo. caymanchem.com |
Beyond its effects on Aβ, scyllo-inositol has also been demonstrated to inhibit the aggregation of alpha-synuclein (α-synuclein), a protein whose fibrillar aggregates are a hallmark of Parkinson's disease and other synucleinopathies. medchemexpress.comnih.govwikipedia.org In vitro studies have shown that scyllo-inositol can inhibit the fibril formation of both human and mouse α-synuclein. medchemexpress.comnih.gov This suggests that scyllo-inositol's mechanism of action may extend to other amyloidogenic proteins, potentially by binding to hydrophobic regions and preventing the conformational changes that lead to aggregation. medchemexpress.commedchemexpress.com The ability of scyllo-inositol to inhibit α-synuclein aggregation points to its potential as a therapeutic agent for a broader range of neurodegenerative disorders. nih.govnih.gov
Table 2: Summary of Scyllo-Inositol's Effects on Protein Aggregation
| Protein Target | Key Findings |
|---|---|
| Amyloid-Beta (Aβ) | Inhibits aggregation and fibril formation; stabilizes non-toxic oligomers. austinpublishinggroup.commedchemexpress.comnih.govncats.io |
| Alpha-Synuclein (α-synuclein) | Inhibits fibril formation of both human and mouse α-synuclein. medchemexpress.comnih.gov |
| PolyQ-Htt Protein | Reduces the number of aggregates and promotes protein degradation. nih.govidexlab.com |
Prevention of Aβ Protofibril and Fibril Formation
Inhibition of Alpha-Synuclein (α-synuclein) Fibril Formation
Cellular Interactions and Pathways
Scyllo-inositol, a stereoisomer of inositol (B14025), has garnered significant attention in preclinical research for its potential therapeutic effects in neurodegenerative diseases. Its mechanisms of action are multifaceted, involving direct interactions with pathogenic proteins and modulation of key cellular pathways. This article delves into the specific molecular and cellular interactions of scyllo-inositol as elucidated in preclinical models.
Binding to Hydrophobic Regions of Pathogenic Proteins
Scyllo-inositol's interaction with pathogenic proteins, particularly amyloid-beta (Aβ), is a cornerstone of its proposed mechanism. It is believed to directly bind to these proteins, influencing their aggregation pathways. researchgate.netidexlab.com Modeling studies suggest that scyllo-inositol interacts with the C-terminus of the Aβ peptide. researchgate.netresearchgate.net This interaction is thought to occur within phenylalanine-lined grooves on the surface of Aβ protofibrils, suggesting that scyllo-inositol coats the surface of these aggregates and disrupts their stacking into larger fibrillar structures. austinpublishinggroup.com
The binding is stereospecific, with the equatorial arrangement of all six hydroxyl groups in scyllo-inositol being crucial for maximal activity. open.ac.uk This specific conformation allows for face-to-face stacking with phenylalanine side chains in Aβ, a key interaction in inhibiting amyloid formation. plos.orgplos.org The binding of scyllo-inositol to the hydrophobic regions of pathogenic proteins like Aβ and α-synuclein is a key step in its ability to inhibit their aggregation and subsequent toxicity. medchemexpress.com
Promotion of Lysosome- and Proteasome-Mediated Degradation Pathways
Beyond its direct effects on protein aggregation, scyllo-inositol has been shown to influence cellular protein degradation pathways. In studies involving polyglutamine-expanded huntingtin protein (polyQ-Htt), scyllo-inositol treatment led to a significant reduction in polyQ-Htt protein levels and visible aggregates. idexlab.comebi.ac.uknih.gov This reduction was attributed to the rescue of degradation pathways mediated by both the lysosome and the proteasome. idexlab.commedchemexpress.comebi.ac.uknih.gov
Interestingly, this effect does not appear to be a direct activation of these degradation systems by scyllo-inositol itself. idexlab.comebi.ac.uk Instead, the promotion of these pathways is likely a consequence of the initial reduction in the levels of the mutant protein induced by scyllo-inositol. ebi.ac.uknih.govnih.gov By preventing the accumulation of misfolded proteins, scyllo-inositol may alleviate the burden on the proteasomal and lysosomal systems, allowing them to function more efficiently in clearing pathogenic proteins. medchemexpress.com
Neutralization of Oligomer-Induced Neurotoxicity
A critical aspect of scyllo-inositol's neuroprotective effect is its ability to neutralize the toxicity induced by soluble oligomers of pathogenic proteins. researchgate.net Soluble Aβ oligomers are considered to be the primary neurotoxic species in Alzheimer's disease. nih.gov Scyllo-inositol has been shown to stabilize small, non-toxic conformers of Aβ42 in vitro and neutralize cell-derived Aβ trimers. idexlab.comresearchgate.netnih.gov This neutralization of toxic oligomers leads to a decrease in neuronal toxicity. researchgate.netnih.gov
Scyllo-inositol interferes with the binding of these toxic oligomers to the neuronal plasma membrane, a crucial step in their pathogenic cascade. nih.govwikipedia.org By preventing this interaction, it protects neurons from the detrimental effects of Aβ oligomers. nih.gov This protective action has been demonstrated to be dose-dependent and stereospecific, with scyllo-inositol being effective while its stereoisomer, chiro-inositol, is not. nih.govnih.gov
| Pathogenic Protein | Effect of Scyllo-Inositol | Observed Outcome | References |
|---|---|---|---|
| Amyloid-β (Aβ) Oligomers | Neutralizes toxicity | Decreased neuronal toxicity | researchgate.net, nih.gov |
| Amyloid-β (Aβ) Oligomers | Interferes with binding to plasma membrane | Protects neurons from oligomer-induced damage | nih.gov, wikipedia.org |
| Amyloid-β42 Oligomers | Antagonizes neurotoxic effects | Prevents oligomer-induced PtdIns(4,5)P2 deficiency | nih.gov |
Influence on Synaptic Function and Long-Term Potentiation (LTP)
The neurotoxic effects of Aβ oligomers extend to synaptic function, notably impairing long-term potentiation (LTP), a cellular correlate of learning and memory. oup.com Preclinical studies have demonstrated that scyllo-inositol can rescue LTP from the inhibitory effects of soluble Aβ oligomers. researchgate.netnih.govnih.gov This effect is attributed to the direct binding and neutralization of these toxic Aβ species. scholaris.ca
When co-administered with Aβ oligomers, scyllo-inositol prevents the oligomer-induced decrease in dendritic spine density. scholaris.ca In transgenic animal models of Alzheimer's disease, treatment with scyllo-inositol has been shown to preserve synaptic density. ncats.ionih.gov Importantly, it appears that scyllo-inositol itself does not have a direct effect on LTP measurements in the absence of Aβ pathology. researchgate.net The rescue of LTP is achieved by preventing the binding of Aβ oligomers to synapses, thereby averting their detrimental effects on synaptic plasticity. scholaris.ca
Role in Protein Homeostasis Regulation
Scyllo-inositol plays a role in maintaining protein homeostasis, or proteostasis, by influencing the fate of misfolded proteins. medchemexpress.com It selectively binds to and stabilizes non-toxic oligomers, preventing their conversion into toxic, aggregation-prone fibrils. medchemexpress.com This action helps to regulate the balance between different protein species and reduces the accumulation of harmful aggregates.
The ability of scyllo-inositol to promote the degradation of mutant proteins through lysosomal and proteasomal pathways is a key aspect of its role in protein homeostasis. medchemexpress.comebi.ac.uk By facilitating the clearance of misfolded proteins, it helps to restore cellular function and reduce the stress placed on protein quality control systems. ebi.ac.ukresearchgate.net
Stereochemical Requirements for Anti-Aggregation Activity
The anti-aggregation activity of inositol is highly dependent on its stereochemistry. open.ac.uknih.gov Studies comparing different inositol stereoisomers have revealed that scyllo-inositol is particularly effective at inhibiting Aβ aggregation, while others, such as chiro-inositol, show little to no activity. plos.orgnih.govncats.io
The key to scyllo-inositol's efficacy lies in the axial and equatorial positioning of its hydroxyl groups. For maximal activity against Aβ aggregation, it is believed that all hydroxyl groups need to be in an equatorial position, as is the case with scyllo-inositol. open.ac.uk This specific arrangement is thought to facilitate the crucial interactions with the hydrophobic and aromatic residues of the Aβ peptide. researchgate.netaustinpublishinggroup.complos.org Synthesis and testing of various scyllo-inositol derivatives have further underscored the importance of all six hydroxyl groups for the complete inhibition of Aβ fibrillar aggregation. austinpublishinggroup.com Any modification to these groups tends to reduce the compound's effectiveness. idexlab.com
| Inositol Stereoisomer | Effect on Aβ Aggregation | Key Structural Feature | References |
|---|---|---|---|
| scyllo-Inositol | Inhibits aggregation | All hydroxyl groups are equatorial | open.ac.uk |
| epi-Inositol | Inhibits aggregation | - | ncats.io |
| myo-Inositol | Inhibits aggregation | - | open.ac.uk |
| chiro-Inositol | No significant inhibition | - | nih.gov, ncats.io, plos.org |
Preclinical Research Models and Findings with Scyllo Inositol
In Vitro Model Systems for Mechanistic Elucidation
In vitro models have been instrumental in understanding the direct effects of scyllo-inositol on the molecular processes underlying protein misfolding and aggregation.
Cell-Free Assays for Protein Aggregation and Fibrillogenesis
Cell-free assays have provided direct evidence of scyllo-inositol's ability to interfere with the aggregation of amyloidogenic proteins. Studies have demonstrated that scyllo-inositol can inhibit the fibrillogenesis of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govresearchgate.net Specifically, scyllo-inositol has been shown to stabilize small, non-toxic conformers of Aβ42 and inhibit the formation of larger, toxic oligomers and fibrils. nih.govresearchgate.net This inhibitory effect is stereochemistry-dependent, with scyllo-inositol being more effective than other inositol (B14025) isomers like chiro-inositol. nih.gov
Techniques such as Thioflavin T (ThT) fluorescence assays, which measure the formation of β-sheet rich aggregates, and electron microscopy have been employed to visualize and quantify the impact of scyllo-inositol on Aβ aggregation. researchgate.netnih.gov These assays have revealed that scyllo-inositol can alter the aggregation pathway of Aβ, promoting the formation of smaller, non-toxic oligomeric species. nih.gov Furthermore, derivatives of scyllo-inositol have been synthesized and tested, with some substitutions, such as 1-deoxy-1-fluoro-scyllo-inositol, retaining the ability to inhibit Aβ42 fiber formation. researchgate.net
Beyond Aβ, scyllo-inositol has also shown efficacy in inhibiting the fibril formation of other pathogenic proteins, such as human and mouse α-synuclein, which is associated with Parkinson's disease. medchemexpress.com
Table 1: Summary of Cell-Free Assay Findings with Scyllo-Inositol
| Assay Type | Protein Target | Key Findings |
|---|---|---|
| Thioflavin T (ThT) Fluorescence | Amyloid-beta (Aβ) | Inhibited β-sheet formation and fibrillogenesis. nih.gov |
| Electron Microscopy (EM) | Amyloid-beta (Aβ42) | Inhibited the formation of Aβ42 fibers; some derivatives also showed inhibitory effects. researchgate.net |
| ELISA-based Oligomerization Assay | Amyloid-beta (Aβ42) | Increased the formation of non-toxic Aβ oligomers while inhibiting fibrillization. nih.gov |
| Fibrillogenesis Assay | α-synuclein | Inhibited fibril formation of human and mouse α-synuclein. medchemexpress.com |
Cell Culture Models for Neurotoxicity and Protein Levels (e.g., PC12 cells)
Cell culture models have been crucial for assessing the effects of scyllo-inositol on cellular toxicity and protein levels in a more biologically relevant context. In studies using PC12 cells, a cell line commonly used in neuroscience research, scyllo-inositol has demonstrated protective effects against Aβ-induced neurotoxicity. scholaris.ca It has been shown to reduce the accumulation of Aβ on the cell surface, thereby mitigating its toxic effects. scholaris.ca
These studies in cell culture models suggest that scyllo-inositol not only directly inhibits protein aggregation but also supports cellular mechanisms for clearing misfolded proteins, thereby reducing their neurotoxic impact. researchgate.netmedchemexpress.comnih.gov
Table 2: Findings from Cell Culture Models with Scyllo-Inositol
| Cell Line | Protein/Toxin | Key Findings |
|---|---|---|
| PC12 Cells | Amyloid-beta (Aβ) | Protected against Aβ-mediated neuronal toxicity and death. scholaris.ca |
| Primary Human Neuronal Cultures | Amyloid-beta (Aβ) | Attenuated Aβ neurotoxicity. researchgate.net |
| PC12 Cells (overexpressing polyQ-Htt) | Mutant Huntingtin (polyQ-Htt) | Reduced the number of visible polyQ-Htt aggregates and decreased polyQ-Htt protein levels. medchemexpress.comnih.gov |
Molecular Dynamics Simulations of Inositol-Peptide Interactions
Molecular dynamics (MD) simulations have provided valuable insights into the atomic-level interactions between scyllo-inositol and amyloidogenic peptides. These computational studies have helped to elucidate the mechanism by which scyllo-inositol inhibits protein aggregation.
Simulations have shown that scyllo-inositol interacts with Aβ peptides, but the nature of this interaction depends on the aggregation state of the peptide. nih.govacs.org While the interaction with Aβ monomers and disordered aggregates is relatively weak, scyllo-inositol exhibits a higher binding affinity for β-sheet-containing protofibrils. nih.govacs.orgacs.org This suggests that scyllo-inositol does not primarily act by breaking up pre-existing aggregates but rather by binding to the surface of early-stage prefibrillar aggregates. nih.govacs.org
MD simulations of scyllo-inositol with a fragment of the Aβ peptide, Aβ(16-22), revealed that scyllo-inositol has a preference for binding to specific phenylalanine-lined grooves on the surface of protofibrils. acs.org This binding is thought to coat the surface of the protofibrils, thereby preventing their lateral stacking and further growth into mature amyloid fibrils. acs.org These simulations have been crucial in providing a molecular basis for the observed inhibitory effects of scyllo-inositol on amyloid fibril formation. nih.govacs.orgbibbase.org
In Vivo Animal Models of Neurodegenerative Disorders
The promising results from in vitro studies prompted the evaluation of scyllo-inositol in various animal models of neurodegenerative diseases, particularly Alzheimer's disease.
Transgenic Mouse Models of Alzheimer's Disease (e.g., TgCRND8, APPxPS1, 3xTg-AD, 5XFAD)
Transgenic mouse models that overexpress human genes with mutations linked to familial Alzheimer's disease have been extensively used to test the efficacy of scyllo-inositol. These models, including the TgCRND8, APPxPS1, and 5XFAD mice, develop key pathological features of Alzheimer's disease, such as amyloid plaque deposition and cognitive deficits. medchemexpress.comoup.complos.orgultrasoundandmriforcancertherapy.canih.gov
Oral administration of scyllo-inositol in these mouse models has been shown to reduce various aspects of Alzheimer's-like pathology. oup.comnih.gov In the TgCRND8 mouse model, for instance, scyllo-inositol treatment has been reported to decrease the abundance of high molecular weight Aβ oligomers, reduce amyloid plaque load, and ameliorate cognitive impairments. oup.comnih.gov Similarly, in the 5XFAD mouse model, scyllo-inositol treatment led to significant reductions in amyloid plaque deposition. nih.govnih.gov
Studies in APPxPS1 and APPxPS1xtau transgenic mouse models have also demonstrated that scyllo-inositol can cross the blood-brain barrier and accumulate in the hippocampus and prefrontal cortex. medchemexpress.com These findings in multiple transgenic mouse models provide strong preclinical evidence for the potential of scyllo-inositol as a therapeutic agent for Alzheimer's disease.
A consistent finding across several transgenic mouse models of Alzheimer's disease is the ability of scyllo-inositol to reduce amyloid plaque burden and Aβ concentrations. In the TgCRND8 mouse model, both prophylactic and therapeutic administration of scyllo-inositol resulted in a decrease in cortical plaque load. oup.com Similarly, in 5XFAD mice, treatment with scyllo-inositol led to a significant reduction in the deposition of amyloid plaques stained for both Aβ42 and Aβ40. nih.govnih.gov Specifically, one study reported a 41% decrease in Aβ42 plaque burden and a 35% decrease in Aβ40 plaque burden in 5XFAD mice treated with scyllo-inositol. nih.gov
In another study using the TgCRND8 model, scyllo-inositol treatment significantly reduced amyloid load in both the hippocampus and the cortex. ultrasoundandmriforcancertherapy.ca While the levels of soluble Aβ40 and Aβ42 also showed a decreasing trend with scyllo-inositol treatment in some studies, this reduction did not always reach statistical significance. nih.gov Nonetheless, the consistent reduction in the more established pathological hallmark of amyloid plaques across different models underscores the potential of scyllo-inositol to modify the disease course. oup.comultrasoundandmriforcancertherapy.canih.gov A study in TgCRND8 mice also noted that scyllo-inositol treatment led to reduced levels of both Aβ40 and Aβ42 in the brain. mdpi.com
Table 3: Effects of Scyllo-Inositol on Amyloid Pathology in Transgenic Mouse Models
| Mouse Model | Key Findings on Amyloid Pathology |
|---|---|
| TgCRND8 | Reduced high-molecular-weight Aβ oligomers and cortical plaque load. oup.com Decreased amyloid load in the hippocampus and cortex. ultrasoundandmriforcancertherapy.ca |
| 5XFAD | 41% reduction in Aβ42 plaque burden and 35% reduction in Aβ40 plaque burden. nih.govnih.gov |
| APPxPS1 | Scyllo-inositol administration was associated with increased concentrations of the compound in the hippocampus and prefrontal cortex. medchemexpress.com |
Amelioration of Cognitive Deficits and Improvement of Learning and Memory
Scyllo-inositol has demonstrated notable efficacy in improving cognitive function in several preclinical models. In transgenic mouse models of Alzheimer's disease, such as the TgCRND8 mouse, treatment with scyllo-inositol has been shown to reverse cognitive deficits. researchgate.net Studies have documented the ablation of cognitive deficits and an increase in long-term potentiation (LTP), a cellular mechanism underlying learning and memory. researchgate.netnih.gov
In vivo studies using rat models have shown that scyllo-inositol can dose-dependently rescue memory impairments induced by the cerebroventricular injection of soluble amyloid-β (Aβ). austinpublishinggroup.com Furthermore, research in senile Swiss albino mice revealed that scyllo-inositol administration led to significant improvements in learning and memory. ijpba.info These effects were observed in various behavioral tests designed to assess different aspects of cognition. google.com For instance, in the passive avoidance test, treated senile mice showed a 25% higher rate of non-entry into the dark compartment during the retention trial compared to untreated senile controls. ijpba.info The novel object recognition test also demonstrated a statistically significant increase in the preference index for the treatment group, indicating enhanced episodic memory. ijpba.info Additionally, an increase in rearing activity and the number of squares crossed in the open field test suggested improved exploratory behavior and motor function. ijpba.info
These findings collectively suggest that scyllo-inositol holds promise as a therapeutic agent for age-related cognitive decline and dementia.
Table 1: Effects of Scyllo-Inositol on Cognitive Performance in Preclinical Models
| Model | Behavioral Test | Key Finding | Reference |
| TgCRND8 Mouse (AD Model) | Not Specified | Reversal of cognitive deficits. | researchgate.net |
| Rat (Aβ injection) | Not Specified | Dose-dependent rescue of memory impairment. | austinpublishinggroup.com |
| Senile Swiss Albino Mice | Passive Avoidance Test | 25% higher non-entry into dark compartment. | ijpba.info |
| Senile Swiss Albino Mice | Novel Object Recognition | Statistically significant increase in preference index. | ijpba.info |
| Senile Swiss Albino Mice | Open Field Test | Increased rearing activity and squares crossed. | ijpba.info |
Effects on Neuroinflammation
Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Preclinical studies have indicated that scyllo-inositol can mitigate neuroinflammatory processes. In mouse models of Alzheimer's disease, treatment with scyllo-inositol has been shown to reduce brain inflammation. google.com Specifically, it has been observed to decrease astrogliosis, the reactive proliferation of astrocytes, in the hippocampus and cortex of TgCRND8 mice. ultrasoundandmriforcancertherapy.ca This reduction in glial activation is a significant finding, as neuroinflammation is known to contribute to neuronal damage and disease progression.
Further supporting its anti-inflammatory potential, scyllo-inositol has been associated with changes in neurochemical markers of inflammation. nih.gov For example, magnetic resonance spectroscopy (MRS) studies have utilized the ratio of choline-containing compounds to myo-inositol (tCho/mI) as a marker for neuroinflammation. neurology.org The ability of scyllo-inositol to modulate such markers underscores its potential to counteract the inflammatory component of neurodegeneration.
Table 2: Effects of Scyllo-Inositol on Neuroinflammation in Preclinical Models
| Model | Finding | Reference |
| Alzheimer's Disease Mouse Model | Reduction in brain inflammation. | google.com |
| TgCRND8 Mouse (AD Model) | Significant reduction in astrogliosis in the hippocampus and cortex. | ultrasoundandmriforcancertherapy.ca |
Models of Parkinson's Disease (e.g., α-synuclein aggregation inhibition)
In the context of Parkinson's disease and other synucleinopathies, the aggregation of the protein α-synuclein is a central pathological event. Preclinical research has identified scyllo-inositol as a potent inhibitor of α-synuclein aggregation. researchgate.netresearchgate.netmdpi.com In vitro studies have demonstrated that scyllo-inositol can effectively inhibit the formation of α-synuclein fibrils from both human and mouse α-synuclein. medchemexpress.com Transmission electron microscopy analysis has confirmed that scyllo-inositol inhibits the aggregation of α-synuclein, highlighting its therapeutic potential for Parkinson's disease. larvol.com
The mechanism of action is believed to involve the binding of scyllo-inositol to the hydrophobic regions of pathogenic proteins, thereby preventing their aggregation and promoting their degradation through the proteasome and lysosomal pathways. medchemexpress.com This action helps to reduce neurotoxicity and suggests that scyllo-inositol could be a valuable therapeutic strategy for a range of neurodegenerative disorders characterized by protein misfolding. researchgate.netmedchemexpress.comwikipedia.org
Table 3: Effects of Scyllo-Inositol in Parkinson's Disease Models
| Model System | Key Finding | Reference |
| In vitro | Inhibition of α-synuclein aggregation. | researchgate.netresearchgate.netmdpi.com |
| In vitro (Human and Mouse α-synuclein) | Inhibition of fibril formation. | medchemexpress.com |
| Transmission Electron Microscopy | Confirmed inhibition of α-synuclein aggregation. | larvol.com |
Models for Seizure Reduction
Preclinical studies have also explored the anticonvulsant properties of scyllo-inositol. researchgate.net In rat models, the administration of scyllo-inositol has been shown to reduce the duration and intensity of seizures induced by pentylenetetrazol (PTZ), a chemical convulsant. wikipedia.orgresearchgate.net These anticonvulsive effects suggest its potential utility in the treatment of epilepsy. researchgate.netresearchgate.net
More recent research using zebrafish larvae with PTZ-induced seizures has further substantiated these findings. nih.govnih.gov Short-term exposure to scyllo-inositol was found to significantly reduce the motility of PTZ-treated larvae compared to controls, indicating a beneficial effect in mitigating seizure activity. nih.gov These results highlight the potential of scyllo-inositol as a seizure-reducing agent and warrant further investigation in clinical settings. nih.gov
Table 4: Effects of Scyllo-Inositol in Seizure Models
| Model | Inducing Agent | Key Finding | Reference |
| Rat | Pentylenetetrazol (PTZ) | Reduction in seizure duration and intensity. | wikipedia.orgresearchgate.net |
| Zebrafish Larvae | Pentylenetetrazol (PTZ) | Significant reduction in motility (seizure activity). | nih.govnih.gov |
Investigation in Huntington's Disease Models
Huntington's disease is another neurodegenerative disorder characterized by the aggregation of a misfolded protein, in this case, the mutant huntingtin (mHTT) protein. Preclinical evidence suggests that scyllo-inositol may also be effective in this context. alzforum.org It has been shown to inhibit or reduce the formation of mutant huntingtin clumps. researchgate.net
In cell models of Huntington's disease (PC12 cells), scyllo-inositol dose-dependently reduces the levels of polyglutamine-expanded huntingtin (polyQ-Htt) protein and misfolded protein aggregates. medchemexpress.com The compound is also reported to activate the proteasome and lysosomal degradation pathways without affecting autophagy markers. medchemexpress.com This indicates that scyllo-inositol can promote the clearance of the pathogenic protein aggregates associated with Huntington's disease, thereby reducing neurotoxicity. medchemexpress.combiorxiv.org
Table 5: Effects of Scyllo-Inositol in Huntington's Disease Models
| Model System | Key Finding | Reference |
| Not Specified | Inhibition or reduction of mutant huntingtin clumps. | researchgate.net |
| PC12 Cells (Cell Model) | Dose-dependent reduction of polyQ-Htt protein levels and aggregates. | medchemexpress.com |
| PC12 Cells (Cell Model) | Activation of proteasome and lysosomal degradation pathways. | medchemexpress.com |
Advanced Analytical and Imaging Methodologies for Scyllo Inositol and Scyllo Inositol 1 D
Quantification in Biological Samples
Gas Chromatography-Mass Spectrometry is a powerful and widely used technique for the separation, identification, and quantification of inositol (B14025) isomers. Due to the low volatility of these polyols, a chemical derivatization step is essential prior to analysis.
Inositols, including scyllo-inositol, are non-volatile compounds and cannot be directly analyzed by gas chromatography. To overcome this, their multiple hydroxyl groups are chemically modified in a process called derivatization, which converts them into volatile derivatives. The most common method is trimethylsilylation. researchgate.net This reaction replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.
The process typically involves dissolving the dried sample extract in a solvent like pyridine (B92270) and adding silylating reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), hexamethyldisilazane (B44280) (HMDS), and a catalyst like trimethylchlorosilane (TMCS). researchgate.netoiv.int The resulting trimethylsilyl-ether derivatives, for instance, scyllo-inositol-TMS₆, are sufficiently volatile and thermally stable for GC separation and subsequent detection by mass spectrometry. oup.com This derivatization has been successfully applied to analyze carbohydrates in complex mixtures from various biological sources. researchgate.net
Accurate quantification in analytical chemistry, particularly with multi-step sample preparation, relies on the use of an internal standard. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector. For mass spectrometry, stable isotope-labeled compounds are considered the gold standard.
While non-labeled scyllo-inositol has been used as an internal standard for the analysis of other compounds like phytic acid (which is hydrolyzed to myo-inositol), a deuterated analog such as scyllo-inositol-1-d is superior for quantifying endogenous scyllo-inositol. nih.gov The principle relies on adding a known quantity of the deuterated standard to the sample at the beginning of the extraction process. This compound behaves almost identically to the native scyllo-inositol during extraction, derivatization, and chromatographic separation. However, the mass spectrometer can easily differentiate it from the non-labeled analyte due to the mass difference imparted by the deuterium (B1214612) atom. By comparing the peak area of the analyte to the peak area of the internal standard, analysts can correct for any sample loss during preparation, leading to highly accurate and precise quantification. This same principle is applied using other deuterated standards, such as hexa-deuterated myo-inositol, for quantifying inositol content. oup.com
The GC-MS method following trimethylsilyl derivatization has proven robust for quantifying scyllo-inositol and other isomers across a diverse range of biological matrices. In neuroscience research, it has been used to measure myo- and scyllo-inositol concentrations in mouse brain tissue and to determine the levels of the therapeutic agent ELND005 (scyllo-inositol) in cerebrospinal fluid (CSF). mdpi.comscholaris.ca The technique is also applied in food science and agriculture. The International Organisation of Vine and Wine (OIV) has an official method for quantifying scyllo-inositol, meso-inositol, and sucrose (B13894) in rectified concentrated grape must using GC. oiv.int Further studies have successfully identified and quantified scyllo-inositol in plant-based samples such as carrots, cocoa beans, and various plant roots. csic.esresearchgate.net
| Biological Matrix | Inositols Quantified | Reference |
|---|---|---|
| Brain Tissue (Rat, Mouse) | myo-Inositol, scyllo-Inositol | nih.govscholaris.ca |
| Cerebrospinal Fluid (CSF) | scyllo-Inositol (as ELND005) | mdpi.com |
| Grape Must (Rectified Concentrated) | scyllo-Inositol, meso-Inositol | oiv.int |
| Carrot | scyllo-Inositol, myo-Inositol | |
| Cocoa Beans | scyllo-Inositol, myo-Inositol | csic.es |
| Plant Roots (e.g., Soybean, Peanut) | scyllo-Inositol, myo-Inositol, D-chiro-Inositol | researchgate.net |
| Human Plasma and Urine | myo-Inositol (via phytic acid) | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is another key technology for studying inositols, offering the significant advantage of being non-invasive for in vivo measurements.
Proton Magnetic Resonance Spectroscopy (¹H MRS) allows for the direct measurement of metabolites, including scyllo-inositol, within living tissue (in vivo). unicz.it In brain studies, reliable in vivo detection of scyllo-inositol is challenging due to its low concentration (typically <1 mM) and the spectral overlap of its signal with that of the amino acid taurine, especially at lower magnetic field strengths like 1.5T. nih.govnih.gov The use of high-field MRS systems (e.g., 4T and above) significantly improves quantification by increasing both the signal-to-noise ratio and the spectral dispersion, which helps to better resolve the scyllo-inositol peak from overlapping resonances. nih.gov In vivo ¹H MRS has been used to measure scyllo-inositol concentrations in the human brain, revealing changes associated with normal aging and various neuropathologies. unicz.itnih.gov
To complement and validate in vivo findings, ex vivo ¹H MRS is performed on excised tissue biopsies. High-Resolution Magic Angle Spinning (HR-MAS) is a specialized NMR technique that can be applied to intact tissue samples, providing spectra with significantly higher resolution than in vivo MRS. nih.govresearchgate.net This allows for a more accurate quantification of a wider range of metabolites, including scyllo-inositol. ajnr.org By comparing metabolite levels measured in vivo with those from ex vivo HR-MAS of the same tissue, researchers can assess the accuracy of the in vivo measurements and gain a more detailed understanding of the underlying neurochemistry. nih.gov
| Feature | In Vivo ¹H MRS | Ex Vivo ¹H HR-MAS |
|---|---|---|
| Sample Type | Living tissue (non-invasive) | Tissue biopsy (invasive) |
| Spectral Resolution | Lower, subject to magnetic field homogeneity and strength | High, provides more detailed metabolic profiles |
| Sensitivity | Lower; challenging for low-concentration metabolites like scyllo-inositol | Higher; enables more accurate quantification |
| Primary Use | Longitudinal studies, clinical diagnostics, monitoring metabolic changes over time | Validation of in vivo data, detailed metabolic fingerprinting of tissue |
| Key Finding Example | Lower scyllo-inositol levels found in the supplementary motor area of patients with Progressive Supranuclear Palsy. unicz.it | Correlated metabolite quantities with in vivo MRS data to confirm reliability and investigate tumor heterogeneity. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Magic Angle Spinning (HRMAS) NMR
High-Resolution Magic Angle Spinning (HRMAS) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for analyzing the metabolic profile of intact tissue samples with minimal preparation. researcher.life This method provides high-quality ¹H NMR spectra from very small biological samples, offering detailed information about various metabolites. rsc.org
In the context of scyllo-inositol, HRMAS NMR has been instrumental in detecting and quantifying its levels in brain tissue. nih.gov The technique is particularly advantageous as it can analyze intact tissue, preserving the cellular microenvironment and providing a more accurate representation of the in vivo metabolic state. researcher.life HRMAS NMR experiments are typically performed at low temperatures to minimize tissue degradation during analysis. nih.gov A sample spinning rate is carefully selected to move spinning side bands away from the frequency region of the metabolites of interest. nih.gov For instance, a spinning rate of 3.6 kHz has been used in studies of mouse brain tissue. nih.gov The resulting spectra allow for the identification and quantification of scyllo-inositol, which appears as a singlet at approximately 3.35 ppm. rsc.orgnih.gov
Detection and Quantification of Scyllo-Inositol Levels in Animal Brains
The detection and quantification of scyllo-inositol in animal brains are crucial for understanding its pharmacokinetics and therapeutic potential. Several analytical methods are employed for this purpose, with HRMAS NMR being a key technique.
Studies using mouse models of Alzheimer's disease have demonstrated the ability of HRMAS NMR to detect increased levels of scyllo-inositol in the brain following dietary supplementation. nih.gov In these studies, researchers were able to detect a 2.2 to 2.4-fold increase in scyllo-inositol in the hippocampus and frontal cortex of mice that were fed a diet supplemented with the compound. nih.gov This was confirmed by analyzing both intact brain tissue with HRMAS and brain extracts with solution MRS. nih.gov
The concentration of scyllo-inositol is found to be higher in the hippocampus compared to the frontal cortex. nih.gov It is also noteworthy that the baseline concentration of scyllo-inositol is lower in mice (around 100µM) compared to humans (around 500µM). nih.gov Besides HRMAS NMR, gas chromatography/mass spectrometry has also been used to measure scyllo-inositol levels in the brain, showing a significant increase after oral administration. plos.org
Increase in Brain Scyllo-Inositol Levels in Animal Models
This table summarizes the fold increase of scyllo-inositol in different brain regions of animal models after dietary supplementation, as measured by HRMAS NMR.
| Brain Region | Fold Increase (HRMAS NMR) | Reference |
|---|---|---|
| Hippocampus | 2.38 | nih.gov |
| Frontal Cortex | 2.18 | nih.gov |
Methodologies for Studying Protein Aggregation and Interactions
The interaction of scyllo-inositol with proteins, particularly those involved in aggregation diseases like Alzheimer's, is a significant area of research. Various biophysical techniques are employed to elucidate the mechanisms by which scyllo-inositol modulates protein aggregation.
Enzyme-Linked Immunosorbent Assay (ELISA) for Oligomerization Profiling
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to study the oligomerization of proteins like amyloid-beta (Aβ). nih.govibl-america.com In the context of scyllo-inositol research, ELISA is adapted to screen for compounds that modulate Aβ aggregation. nih.govresearchgate.net A specific type of ELISA, a biotin-avidin based Aβ(1-42) oligomer assay, has been used to identify compounds that either inhibit or promote the formation of Aβ oligomers. nih.gov
This assay has shown that scyllo-inositol can significantly increase the oligomerization of Aβ(1-42) in a concentration-dependent manner. nih.gov This suggests that scyllo-inositol may act by stabilizing smaller, non-toxic oligomeric species, thereby preventing their conversion into larger, toxic fibrils. nih.govimrpress.com The results from ELISA are often used as a high-throughput screening tool to identify potential modulators of fibril formation, which are then further validated by other techniques like atomic force microscopy. nih.govscholaris.ca
Atomic Force Microscopy (AFM) for Fibril Morphology Analysis
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of the morphology of protein aggregates, such as amyloid fibrils, at the nanoscale. nih.govnih.gov AFM is preferred over electron microscopy for visualizing Aβ oligomers because it can resolve the heterogeneity of peptide assembly with higher resolution and fewer potential artifacts from sample preparation. nih.gov
In studies involving scyllo-inositol, AFM has been used to confirm the findings from ELISA assays. nih.gov For instance, while ELISA may show an increase in oligomerization in the presence of scyllo-inositol, AFM images reveal the nature of these aggregates. nih.gov It has been observed that scyllo-inositol and some of its derivatives can inhibit the formation of mature Aβ(1-42) fibrils, instead promoting the formation of smaller, oligomeric or protofibrillar structures. nih.govscholaris.ca This morphological analysis is critical, as it helps to distinguish between compounds that inhibit fibrillization and those that may stabilize potentially toxic oligomeric species. nih.gov
Effect of Scyllo-Inositol on Aβ(1-42) Aggregation
This table provides a summary of the observed effects of scyllo-inositol on the aggregation of Aβ(1-42) as determined by ELISA and AFM.
| Methodology | Observed Effect of Scyllo-Inositol | Reference |
|---|---|---|
| ELISA | Concentration-dependent increase in oligomerization | nih.gov |
| AFM | Inhibition of fibril formation, stabilization of oligomeric and protofibrillar structures | nih.govscholaris.ca |
Electron Microscopy (EM) for Aggregation Cascade Visualization
Electron Microscopy (EM) is another powerful technique used to visualize the aggregation cascade of proteins like Aβ. researchgate.net Negative-stain EM, in particular, has been employed to investigate the effects of scyllo-inositol and its derivatives on the aggregation of Aβ42. scholaris.caresearchgate.net
EM studies have shown that scyllo-inositol can inhibit the formation of Aβ42 fibrils in vitro. scholaris.caresearchgate.net Instead of the typical long, straight fibrils, the presence of scyllo-inositol leads to the formation of smaller, non-fibrillar aggregates. scholaris.ca This technique provides direct visual evidence of how scyllo-inositol modulates the aggregation pathway, complementing the quantitative data from methods like ELISA and the morphological details from AFM. nih.govresearchgate.net
Mass Spectrometry for Aβ-Scyllo-Inositol Binding Affinity
Mass spectrometry (MS) is a sensitive analytical technique used to determine the mass-to-charge ratio of ions, which can provide information about the binding affinity between molecules. nih.govacs.org In the study of scyllo-inositol's interaction with Aβ, high-resolution mass spectrometry, such as that performed on a hybrid LTQ Orbitrap instrument, has been used to analyze the binding of Aβ42 with scyllo-inositol derivatives. nih.gov
By infusing monomeric Aβ1-42 alone and then mixed with a scyllo-inositol derivative, researchers can observe the formation of a complex. nih.gov The detection of mass envelopes at the predicted mass-to-charge ratio for the Aβ-compound complex indicates direct binding. nih.gov The intensity of the ion signal for the complex can provide a qualitative measure of the binding affinity. nih.gov For example, a strong binding interaction results in a more stable complex in the gas phase and a higher normalized ion intensity. nih.gov These results help to correlate the observed effects on aggregation with the direct binding of scyllo-inositol to the Aβ peptide. nih.gov
Isotope Labeling Applications in Research
Isotope labeling is a powerful technique used to trace the metabolic fate of molecules, elucidate reaction mechanisms, and quantify metabolites in complex biological systems. In the context of inositol research, isotopically labeled analogs of scyllo-inositol, including this compound, have been instrumental.
Tracer Studies with this compound for Metabolic Pathways and Pharmacokinetics
While direct tracer studies specifically detailing the metabolic pathways and pharmacokinetics of this compound are not extensively documented in the available literature, the principles of using deuterated compounds for such studies are well-established. Deuterium-labeled compounds are frequently used to trace the metabolic fate of drugs and endogenous molecules. nih.govresearchgate.net The replacement of a hydrogen atom with its heavier isotope, deuterium, creates a molecule that is chemically similar but has a greater mass. This mass difference allows it to be distinguished from its non-labeled counterpart by mass spectrometry, enabling researchers to follow its absorption, distribution, metabolism, and excretion (ADME) without significantly altering its biological activity.
Preclinical studies on the non-labeled scyllo-inositol have demonstrated its potential in models of Alzheimer's disease. nih.govresearchgate.net These studies have investigated its bioavailability and pharmacokinetics, providing a foundation for future tracer studies. nih.gov The use of this compound in such studies would allow for a more precise understanding of its metabolic transformations. For instance, it is known that myo-inositol can be converted to scyllo-inositol in some organisms through an oxidation-reduction pathway involving scyllo-inosose. wikipedia.orgresearchgate.netscienceopen.com Tracer studies with this compound could clarify the reversibility and kinetics of these pathways in various biological systems.
Kinetic Isotope Effects Research using Deuterated Analogs
The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is particularly pronounced when a carbon-hydrogen bond is broken in the rate-determining step of a reaction. nih.gov The study of KIEs provides valuable insights into reaction mechanisms.
In the context of inositol metabolism, deuterated analogs have been used to probe enzymatic mechanisms. For example, a study on 2-deoxy-scyllo-inosose (B3429959) synthase, an enzyme involved in the biosynthesis of aminocyclitol antibiotics, utilized a deuterated substrate to investigate the reaction mechanism. nih.gov A significant KIE of kH/kD = 2.4 was observed, indicating that C-H bond cleavage is a key part of the carbocycle formation. nih.gov Similarly, research on myo-inositol oxygenase using a deuterium-labeled substrate revealed a large KIE of ≥5, confirming that a superoxide-level complex cleaves a C-H bond of the substrate. pnas.org
While these studies did not specifically use this compound, they demonstrate the utility of deuterated inositols in mechanistic enzymology. The principles can be extended to study enzymes that metabolize scyllo-inositol. For instance, investigating the KIE of enzymes that potentially oxidize scyllo-inositol could reveal whether the C-H bond at the C1 position is involved in the rate-limiting step.
Generation of 13C-Labeled Inositol and Inositol Phosphates for Quantitative Metabolomics
Quantitative metabolomics aims to measure the concentrations of metabolites in biological samples. A significant challenge in this field is the accurate quantification of low-abundance molecules like inositol phosphates due to matrix effects and sample loss during preparation. acs.orgnih.govresearchgate.net The use of stable isotope-labeled (SIL) internal standards, particularly those labeled with carbon-13 (¹³C), is considered the gold standard for overcoming these challenges. acs.org
Researchers have developed methods to generate uniformly ¹³C-labeled (U¹³C) myo-inositol and its phosphorylated derivatives by culturing cells in a medium containing U¹³C-glucose as the sole carbon source. acs.orgnih.gov This approach allows for the production of a comprehensive set of ¹³C-labeled inositol phosphates with high isotopic purity (>99%). acs.org These labeled compounds can then be used as internal standards in mass spectrometry-based analyses to accurately quantify their endogenous, non-labeled counterparts in various biological samples. acs.orgnih.gov
Metabolic flux analysis (MFA) using ¹³C-labeled substrates is another powerful application. nih.govbiorxiv.orgcreative-proteomics.com By tracking the incorporation and distribution of ¹³C atoms through metabolic networks, MFA can quantify the rates (fluxes) of intracellular reactions. nih.govpnas.org For example, ¹³C-labeled myo-inositol has been used to investigate the complex inositol phosphate (B84403) network in human cells, revealing the metabolic flux through different pathways. researchgate.netnih.gov These techniques provide a detailed picture of how cells synthesize, utilize, and regulate inositols and their derivatives.
Synthesis of 32P-Labeled Inositol Hexakisphosphates for Phosphate Transformation Studies
Phosphorus-32 (³²P) is a radioactive isotope that is widely used in biochemical research to label phosphate-containing molecules. The synthesis of ³²P-labeled inositol hexakisphosphates (IP6) is crucial for studying the dynamics of phosphate transformations in various systems, including soil and cellular environments. nih.govd-nb.inforesearchgate.net
An enzymatic approach has been developed for the synthesis of ³²P-labeled myo-inositol, neo-inositol, and 1D-chiro-inositol hexakisphosphates. nih.govd-nb.info This method utilizes the enzyme inositol pentakisphosphate 2-kinase (IP5 2-K) to transfer the gamma-phosphate from [γ-³²P]ATP to the respective inositol pentaphosphate substrates. nih.govd-nb.inforesearchgate.net The resulting ³²P-labeled IP6 can be purified using high-performance liquid chromatography (HPLC). nih.govd-nb.info
These radiotracers are invaluable for studying the flux of phosphate to and from inositol hexakisphosphates. nih.govd-nb.info For example, ³²P-labeling experiments have been used to investigate phosphate uptake and release in human cells, revealing the role of inositol pyrophosphates in regulating cellular phosphate homeostasis. nih.gov In another application, a highly sensitive assay for IP6 was developed based on its phosphorylation with [³²P]ATP by a recombinant kinase. nih.gov
Development of Imaging Probes
The development of imaging probes derived from scyllo-inositol is an active area of research, primarily driven by the need for non-invasive techniques to study diseases associated with protein aggregation, such as Alzheimer's disease.
Synthesis and Application of F-18 Labeled Scyllo-Inositol Derivatives
Positron Emission Tomography (PET) is a powerful molecular imaging technique that requires radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). Given that scyllo-inositol has shown potential in interacting with amyloid-beta (Aβ) peptides, researchers have synthesized ¹⁸F-labeled scyllo-inositol derivatives as potential PET probes for imaging Aβ plaques. snmjournals.orgnih.govnih.gov
Several synthetic strategies have been employed to introduce ¹⁸F into the scyllo-inositol scaffold. One approach involves the nucleophilic substitution of a suitable leaving group, such as a triflate, on a protected inositol precursor with [¹⁸F]fluoride. snmjournals.orgbeilstein-journals.org Subsequent deprotection steps yield the final ¹⁸F-labeled scyllo-inositol derivative. snmjournals.org
Studies have reported the synthesis of 1-deoxy-1-[¹⁸F]fluoro-scyllo-inositol and its acetylated analog. snmjournals.org Biodistribution studies in normal mice showed that the acetylated derivative exhibited significantly higher brain uptake compared to the non-acetylated form, suggesting it may be a more promising candidate for brain imaging. snmjournals.org However, other studies have indicated that 1-[¹⁸F]fluoro-1-deoxy-scyllo-inositol has difficulty crossing the blood-brain barrier. beilstein-journals.orgd-nb.info Despite this challenge, these ¹⁸F-labeled scyllo-inositol derivatives have shown potential for imaging inflammation and certain types of cancer. nih.govutoronto.ca
Interactive Data Table: ¹⁸F-Labeled Scyllo-Inositol Derivatives for PET Imaging
| Compound | Synthesis Method | Radiochemical Yield | Application | Key Findings | Reference |
| 1-Deoxy-1-[¹⁸F]fluoro-2,3,4,5,6-penta-O-acetyl-scyllo-inositol | Nucleophilic substitution with K¹⁸F/Kryptofix followed by purification. | 20% | PET imaging of amyloid beta oligomers. | Exhibited 3 times higher brain accumulation than the non-acetylated derivative. snmjournals.org | snmjournals.org |
| 1-Deoxy-1-[¹⁸F]fluoro-scyllo-inositol | Base hydrolysis of the acetylated precursor. | 10% | PET imaging of amyloid beta oligomers, inflammation, and cancer. | Lower brain uptake compared to the acetylated form; majority of activity accumulated in the kidneys. snmjournals.orgnih.gov | snmjournals.orgnih.gov |
| [¹⁸F]-scyllo-inositol derivative | Fluorination of an acetal (B89532) and benzoate-protected precursor with a triflate leaving group. | 20-30% | PET imaging for dementia. | High radiochemical purity (>99%) and specific activity (>1000 mCi/μmol). snmjournals.org | snmjournals.org |
Potential for Positron Emission Tomography (PET) Imaging of Amyloid Beta Oligomers
The unique ability of scyllo-inositol to interact with and inhibit the aggregation of amyloid-beta (Aβ) peptides has made its structural scaffold a compelling candidate for the development of novel imaging agents. beilstein-journals.orgd-nb.infomedchemexpress.comresearchgate.net Specifically, the potential to label scyllo-inositol derivatives with positron-emitting radionuclides could enable the in vivo visualization and quantification of soluble Aβ oligomers using Positron Emission Tomography (PET), a highly sensitive molecular imaging technique. Research has focused on creating radiolabeled versions of scyllo-inositol that can cross the blood-brain barrier (BBB) and bind to their target with high affinity and specificity.
Studies have demonstrated that scyllo-inositol can neutralize the toxic effects of Aβ oligomers and prevent their conversion into stable, neurotoxic fibrils. medchemexpress.comnih.govjneurosci.org This inherent biological activity provides a strong rationale for its use as a targeting vector for PET radiotracers aimed at the preclinical and clinical evaluation of Alzheimer's disease pathology. The development of such tracers involves modifying the scyllo-inositol molecule to incorporate a positron-emitting isotope, most commonly fluorine-18 ([¹⁸F]), due to its favorable decay characteristics for PET imaging.
A significant focus of this research has been the synthesis of fluorinated derivatives, such as [¹⁸F]-1-deoxy-1-fluoro-scyllo-inositol ([¹⁸F]-SI). rsc.orgnih.gov However, a primary challenge in developing these agents for neurological applications has been achieving sufficient penetration across the blood-brain barrier. beilstein-journals.orgd-nb.info In vivo studies in animal models with [¹⁸F]-1-deoxy-1-fluoro-scyllo-inositol revealed that the compound has difficulty crossing the BBB. beilstein-journals.orgd-nb.inforsc.org While brain uptake has been low, these radiotracers have shown potential in other areas, such as the diagnosis of breast cancer. d-nb.inforsc.orgnih.gov
Despite the low brain penetration of early derivatives, research continues into modifying the scyllo-inositol structure to improve its pharmacokinetic properties. Strategies include the design of new O-alkylated and C-branched inositols, which could enhance lipophilicity and, consequently, brain uptake. d-nb.info Another approach involves creating acetylated prodrugs of fluorinated scyllo-inositol, which have demonstrated significantly higher brain accumulation in preliminary studies. google.com For instance, acetylated [¹⁸F]-fluoro-scyllo-inositol showed three times greater brain accumulation compared to its non-acetylated counterpart within 30 minutes in normal rats, suggesting that this modification could be a viable strategy to overcome the BBB challenge. google.com
The table below summarizes key findings from studies on [¹⁸F]-labeled scyllo-inositol derivatives. While these studies were often conducted in the context of oncology to assess tracer viability, the data on brain uptake is critically relevant for potential neurological applications.
Applications of Scyllo Inositol in Fundamental Biological Research
Study of Inositol (B14025) Metabolism and Regulation in Prokaryotes
Scyllo-inositol serves as a valuable substrate for elucidating the metabolic pathways and regulatory networks governing inositol utilization in prokaryotes. The bacterium Bacillus subtilis, for instance, can use scyllo-inositol as its sole carbon source, a process dependent on the iol operon, which is also responsible for myo-inositol catabolism. nih.govmicrobiologyresearch.org
Research has identified specific enzymes in B. subtilis that are crucial for scyllo-inositol metabolism. While the initial step in myo-inositol degradation is catalyzed by the dehydrogenase IolG, this enzyme does not act on scyllo-inositol. nih.govmicrobiologyresearch.org This led to the discovery of two distinct NAD+-dependent scyllo-inositol dehydrogenases, IolX and IolW. nih.gov Inactivation of the iolX gene was found to impair the growth of B. subtilis on scyllo-inositol, identifying IolX as a key catabolic enzyme. nih.govmicrobiologyresearch.org The regulation of these genes is also under investigation, with the repressor IolQ, belonging to the LacI family, known to regulate iolX. researchgate.net
Furthermore, engineered strains of B. subtilis have been developed to efficiently produce scyllo-inositol from the more abundant myo-inositol. austinpublishinggroup.comresearchgate.net These "cell factories" involve modifying the inositol metabolic pathway, for example, by deleting genes related to inositol breakdown and overexpressing key enzymes like IolG and IolW. researchgate.net Such bioengineering efforts not only highlight the intricacies of prokaryotic inositol metabolism but also provide a sustainable method for producing scyllo-inositol for further research. researchgate.netfrontiersin.org
Table 1: Key Enzymes in Bacillus subtilis Inositol Metabolism
| Enzyme | Gene | Function | Substrate(s) |
| myo-Inositol Dehydrogenase | iolG | Converts myo-inositol to scyllo-inosose | myo-Inositol |
| scyllo-Inositol Dehydrogenase | iolX | Catabolism of scyllo-inositol | scyllo-Inositol |
| scyllo-Inositol Dehydrogenase | iolW | Potentially produces scyllo-inositol from scyllo-inosose | scyllo-Inosose |
Investigation of Protein Misfolding and Aggregation Processes
A significant area of research focuses on the ability of scyllo-inositol to inhibit the misfolding and aggregation of proteins, a pathological hallmark of several neurodegenerative diseases. d-nb.info Scyllo-inositol has been shown to directly interact with amyloid-beta (Aβ) peptides, which are central to the development of Alzheimer's disease. austinpublishinggroup.comresearchgate.net It effectively inhibits the formation of Aβ42 fibers and stabilizes non-toxic, small conformers of the peptide. researchgate.netresearchgate.netnih.gov
The mechanism of action appears to involve scyllo-inositol binding to the surface of Aβ protofibrils, thereby preventing their lateral stacking into larger, toxic aggregates. austinpublishinggroup.com It has also been observed to neutralize cell-derived Aβ trimers and promote the formation of low molecular weight Aβ species. researchgate.netnih.gov Studies using synthesized derivatives of scyllo-inositol have indicated that all six of its hydroxyl groups are important for the complete inhibition of Aβ aggregation. researchgate.net
Beyond Alzheimer's-related proteins, scyllo-inositol has demonstrated inhibitory effects on the aggregation of other amyloidogenic proteins. For instance, it has been shown to inhibit the fibrillization of α-synuclein, a protein implicated in Parkinson's disease. wikipedia.orgnih.govtargetmol.com In cell models of Huntington's disease, scyllo-inositol treatment dose-dependently reduced the levels of polyQ-Htt protein and misfolded protein aggregates. medchemexpress.com This was associated with the activation of proteasome and lysosomal degradation pathways. medchemexpress.com
Table 2: Investigated Effects of Scyllo-Inositol on Protein Aggregation
| Protein Target | Disease Association | Observed Effect of Scyllo-Inositol |
| Amyloid-beta (Aβ) | Alzheimer's Disease | Inhibits fibril formation, stabilizes non-toxic oligomers. researchgate.netresearchgate.netnih.gov |
| α-Synuclein | Parkinson's Disease | Inhibits aggregation into fibrils. wikipedia.orgnih.govtargetmol.com |
| PolyQ-Htt | Huntington's Disease | Reduces protein levels and misfolded aggregates in cell models. medchemexpress.com |
Research into Neuroprotective Strategies in Preclinical Settings
The ability of scyllo-inositol to modulate protein aggregation forms the basis of its investigation as a potential neuroprotective agent in preclinical models of neurodegenerative diseases. In multiple mouse models of Alzheimer's disease, oral administration of scyllo-inositol has yielded positive results. researchgate.netnih.gov
In the TgCRND8 mouse model of Alzheimer's, scyllo-inositol treatment led to a dose-dependent reduction in Aβ pathology, including a decrease in insoluble Aβ40 and Aβ42 levels and a reduction in amyloid plaque burden. researchgate.netmdpi.complos.org These pathological improvements were accompanied by the amelioration of cognitive deficits and an increase in survival rates. researchgate.netnih.govplos.org Notably, these beneficial effects were observed both when the compound was given prophylactically and therapeutically at advanced stages of the disease. researchgate.netplos.org
Furthermore, scyllo-inositol has been shown to increase long-term potentiation (LTP), a cellular correlate of learning and memory, and to reduce neuronal toxicity in these models. researchgate.netnih.gov Studies have also demonstrated that orally administered scyllo-inositol can cross the blood-brain barrier, with magnetic resonance spectroscopy (MRS) detecting increased levels in the hippocampus and frontal cortex of treated mice. medchemexpress.complos.orgresearchgate.net In addition to its effects on amyloid pathology, scyllo-inositol has also shown anti-convulsive activity in rats. wikipedia.org
Use as a Chemical Probe for Understanding Biological Systems
Scyllo-inositol and its derivatives are valuable chemical probes for exploring complex biological systems. Its ability to specifically interact with and modulate the aggregation of amyloid proteins allows researchers to dissect the molecular mechanisms underlying these processes. researchgate.net By synthesizing and testing various derivatives, such as those with deoxy, fluoro, chloro, and methoxy (B1213986) substitutions, scientists can probe the specific structural features of the inositol-Aβ42 interaction. researchgate.net
For example, studies with such derivatives have revealed the critical role of all the hydroxyl groups of scyllo-inositol for the complete inhibition of Aβ aggregation. researchgate.net Furthermore, the development of radiolabeled versions, like [18F]-1-deoxy-1-fluoro-scyllo-inositol, opens up possibilities for its use as a positron emission tomography (PET) radiotracer to visualize biological processes in vivo, although initial studies showed low brain penetration. rsc.org
The well-defined interaction of scyllo-inositol with amyloidogenic proteins makes it a useful tool for comparing the efficacy and mechanisms of different aggregation inhibitors. acs.org By studying how scyllo-inositol affects cellular pathways, such as the proteasome and lysosomal degradation systems, researchers can gain a deeper understanding of the cellular response to protein aggregation. medchemexpress.com
Future Research Directions and Unresolved Challenges
Elucidation of Complete Inositol (B14025) Metabolic Pathways in Various Organisms
While the primary metabolic pathways of the most abundant inositol stereoisomer, myo-inositol, are well-documented, the complete metabolic map for scyllo-inositol and its interplay with other isomers across different life forms remains incomplete. Inositols are crucial molecules in all biological kingdoms, involved in processes from membrane biosynthesis to stress response. researchgate.net
In many organisms, the conversion between myo-inositol and scyllo-inositol is a key metabolic step. This transformation typically involves a two-step oxidoreduction process. For instance, in the bacterium Bacillus subtilis, myo-inositol is first oxidized to scyllo-inosose by a myo-inositol dehydrogenase (mIDH), such as the IolG enzyme. nih.govwikipedia.org This intermediate is then stereospecifically reduced to scyllo-inositol by a scyllo-inositol dehydrogenase (sIDH). wikipedia.orgnih.gov B. subtilis possesses at least two sIDH enzymes, IolX and IolW, which utilize NAD+ and NADPH as cofactors, respectively. nih.govuniprot.orgresearchgate.net Similar pathways have been identified in other organisms, including plants and insects. researchgate.netwikipedia.org In locusts, for example, radioactivity from [14C]glucose is incorporated into both myo- and scyllo-inositol, with fat body extracts catalyzing the conversion of myo-inositol to scyllo-inositol via scyllo-inosose.
A significant challenge is to map these pathways comprehensively in mammals, particularly within the central nervous system where scyllo-inositol concentrations are relevant for neurodegenerative diseases. nih.gov Understanding the regulation of the enzymes involved, their tissue-specific expression, and how their activity is altered in disease states is a critical unresolved issue. A large-scale genomic survey revealed that the capacity to utilize inositol is widespread among soil, commensal, and pathogenic bacteria, suggesting this metabolism plays a pivotal role in various ecological niches. nih.govasm.org Elucidating these diverse bacterial pathways could offer insights into host-microbiome interactions and their impact on human health, including the production of neuroactive metabolites like scyllo-inositol. plos.org
Deeper Understanding of Stereoisomer-Specific Interactions with Proteins
The biological effects of inositols are highly dependent on their stereochemistry. The distinct spatial arrangement of the hydroxyl groups on the cyclohexane (B81311) ring dictates how each isomer interacts with proteins, leading to different functional outcomes. Scyllo-inositol's ability to inhibit the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease, is a prime example of this stereospecificity. nih.govacs.org
Molecular dynamics simulations and experimental studies have shown that scyllo-inositol interacts differently with Aβ peptides compared to its stereoisomers, such as chiro-inositol or myo-inositol. acs.orgacs.orgnih.gov While both scyllo- and chiro-inositol interact weakly with Aβ monomers and amorphous aggregates, scyllo-inositol displays a higher binding specificity for the phenylalanine-lined grooves on the surface of β-sheet-rich protofibrils. acs.orgacs.org This interaction is thought to coat the surface of these early aggregates, preventing their lateral stacking into larger, toxic fibrils. acs.org In contrast, chiro-inositol adopts different binding modes and is inactive as an inhibitor. acs.org
A major unresolved challenge is to create a detailed, high-resolution map of the interactome for each inositol stereoisomer. Understanding these specific binding modes is fundamental for explaining their distinct biological activities, from inhibiting protein aggregation to modulating insulin (B600854) signaling and ion channel function. nih.govdiscoveryjournals.org This knowledge is essential for designing more potent and selective therapeutic agents.
| Stereoisomer | Interaction with Aβ Peptide | Reported Biological Effect |
| scyllo-Inositol | Binds to protofibril surfaces, inhibiting lateral stacking. acs.org | Inhibits Aβ aggregation; neuroprotective. nih.govresearchgate.net |
| myo-Inositol | Less effective inhibitor of Aβ fibril formation. rsc.org | Involved in cell signaling, osmotic regulation; can be an inflammatory marker at high levels. researchgate.netplos.org |
| D-chiro-Inositol | Inactive as an Aβ aggregation inhibitor. acs.org | Key role in insulin signaling pathways. nih.govdiscoveryjournals.org |
| epi-Inositol | Capable of stabilizing non-toxic forms of β-amyloid. nih.gov | Stabilizes non-toxic Aβ forms. nih.gov |
Optimization of Scyllo-Inositol Derivatives for Enhanced Efficacy in Preclinical Models
While scyllo-inositol has shown promise in preclinical models of Alzheimer's disease, its clinical trial results have been modest, suggesting a need for derivatives with improved properties. researchgate.net Researchers are actively synthesizing and testing various scyllo-inositol derivatives to enhance their therapeutic efficacy, bioavailability, or ability to cross the blood-brain barrier.
Studies have explored a range of modifications, including deoxy, fluoro, chloro, and methoxy (B1213986) substitutions. researchgate.netnih.gov The goal is to refine the molecule's interaction with target proteins like Aβ while maintaining or improving its drug-like properties. For example, the synthesis of 1-deoxy-1-fluoro- and 1,4-di-O-methyl-scyllo-inositols resulted in compounds that significantly inhibited the formation of Aβ42 fibers in vitro. researchgate.netnih.gov Interestingly, increasing the hydrophobicity by adding two methoxy groups (1,4-di-O-methyl-scyllo-inositol) produced a derivative that not only stabilized Aβ42 protofibrils but also attenuated memory impairments and reduced cerebral amyloid pathology in a mouse model of Alzheimer's. researchgate.net
However, the development of these derivatives is not straightforward. The complete inhibition of Aβ aggregation appears to rely on the presence of all of the hydroxyl groups of scyllo-inositol, as they form key hydrogen bonds with the Aβ peptide. idexlab.com The synthesis of aldoxime, hydroxamate, carbamate, and amide-linked scyllo-inositol derivatives showed that these compounds were less effective than the parent molecule, emphasizing that modifications must preserve the specific stereochemical display of polar atoms required for activity. idexlab.comresearchgate.netacs.org
The primary challenge is to strike a balance between enhancing pharmacokinetic properties and retaining the precise structural features necessary for biological activity. Future research must focus on the rational design of derivatives based on a deep understanding of the structure-activity relationship and the molecular details of the inositol-Aβ interaction. researchgate.net
| Derivative | Modification | Effect on Aβ42 Aggregation | Preclinical Efficacy |
| 1-deoxy-1-fluoro-scyllo-inositol | Fluoro substitution | Significant inhibition of fiber formation. researchgate.netnih.gov | Not specified |
| 1,4-di-O-methyl-scyllo-inositol | Methoxy substitution | Stabilized protofibrils. researchgate.net | Attenuated spatial memory impairments and reduced amyloid pathology in mice. researchgate.net |
| Aldoxime/Hydroxamate Derivatives | Linkage modification | Reduced effectiveness compared to scyllo-inositol. idexlab.comresearchgate.net | Not specified |
Exploration of Novel Therapeutic Targets Beyond Protein Aggregation
The focus on scyllo-inositol has been dominated by its role as an inhibitor of protein aggregation, particularly Aβ in Alzheimer's disease and α-synuclein in Parkinson's disease. nih.gov However, emerging evidence suggests that its therapeutic potential may extend to other biological processes and conditions.
Neuroinflammation and Oxidative Stress: Neuroinflammation is a critical component of neurodegenerative diseases. nih.govmdpi.com Studies in mouse models have shown that dietary interventions that increase brain scyllo-inositol levels can reduce the expression of inflammatory genes and decrease levels of myo-inositol, which is considered an inflammatory marker. plos.org Inositols, as polyols, may also possess intrinsic antioxidant properties that could help mitigate the oxidative stress that contributes to neuronal damage. nih.govnih.gov
Insulin Signaling: Brain insulin resistance is increasingly implicated in the pathology of Alzheimer's disease and other cognitive disorders. nih.govnih.gov Inositols, particularly myo- and D-chiro-inositol, are known second messengers in the insulin signaling pathway. discoveryjournals.orgmdpi.comresearchgate.net While scyllo-inositol's direct role in this pathway is less clear, its ability to cross the blood-brain barrier and potentially influence the levels of other inositol isomers suggests it could modulate neuronal glucose metabolism and insulin sensitivity. plos.orgresearchgate.net
Other Neurological Conditions: The potential applications of scyllo-inositol are being explored in other contexts. It has been investigated in Down syndrome, which is associated with a high risk of developing Alzheimer's-like dementia. nih.gov Additionally, its ability to inhibit α-synuclein aggregation points to a potential role in Parkinson's disease, and its effects on mutant huntingtin clumps suggest relevance for Huntington's disease. nih.gov
A key challenge for future research is to systematically investigate these non-aggregation-related mechanisms. This requires moving beyond Aβ-centric models to explore the effects of scyllo-inositol on glial cell activity, mitochondrial function, synaptic plasticity, and metabolic pathways in various disease contexts. Uncovering these novel targets could significantly broaden the therapeutic applications of scyllo-inositol and its derivatives.
Integration of Multi-Omics Data to Understand Scyllo-Inositol's Biological Impact
To capture the full spectrum of scyllo-inositol's biological effects, a systems-level approach is necessary. The integration of data from multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the molecular changes induced by scyllo-inositol administration.
Currently, most studies have focused on a limited number of predetermined endpoints. However, some research has begun to apply broader analytical techniques. For example, metabolomics studies using magnetic resonance spectroscopy (MRS) and mass spectrometry have profiled changes in brain metabolites, including scyllo-inositol and myo-inositol, in response to disease or dietary interventions. plos.orgmdpi.com One study in an APOE4 mouse model of Alzheimer's risk found that a prebiotic diet increased hippocampal scyllo-inositol while decreasing the inflammatory marker myo-inositol. plos.org This was correlated with changes in the gut microbiome and reduced expression of hippocampal inflammatory genes (Itgax, Cxcl10, Fcgr4), demonstrating a link between gut health, brain metabolism, and neuroinflammation. plos.org
The challenge lies in designing studies that can generate and integrate these large, complex datasets. Future research should aim to combine metabolomic profiling of inositol isomers with transcriptomic and proteomic analyses of brain tissue, immune cells, and peripheral organs. This multi-omics approach will help to:
Identify novel signaling pathways and cellular processes modulated by scyllo-inositol.
Discover new biomarkers to track treatment response.
Elucidate the complex interactions between the gut microbiome, systemic metabolism, and brain health as influenced by inositols.
Such an integrated approach is essential for moving beyond a single-target view and appreciating the multifaceted role of scyllo-inositol in health and disease.
Development of Advanced Analytical Tools for High-Resolution Inositol Profiling
A significant bottleneck in inositol research is the analytical difficulty in separating and accurately quantifying the nine different stereoisomers and their numerous phosphorylated derivatives from complex biological samples. researchgate.net Because the isomers have the same mass and similar chemical properties, their resolution requires sophisticated analytical techniques.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool, often used following derivatization (e.g., silylation) to make the polar inositols volatile. mdpi.com This method can provide sensitive and specific quantification, with scyllitol sometimes used as an internal standard for the analysis of other compounds. mdpi.com High-performance liquid chromatography (HPLC) is another cornerstone technique. researchgate.netnih.gov Methods using cation-exchange columns with pulsed amperometric detection (PAD) or coupling HPLC with mass spectrometry (HPLC-MS/MS or LC-MS/MS) have been developed to improve sensitivity and specificity. researchgate.netresearchgate.netspringernature.com Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) represents a state-of-the-art method for robustly quantifying inositol isomers in plasma and urine. researchgate.net
For phosphorylated inositols (InsPs), techniques like capillary electrophoresis coupled to mass spectrometry (CE-MS) and hydrophilic interaction liquid chromatography (HILIC) coupled with MS/MS have been developed for high-sensitivity profiling. mdpi.comnih.govbiorxiv.orgplos.org
Despite these advances, significant challenges remain.
Throughput and Cost: Many high-resolution methods are low-throughput, time-consuming, and require expensive, specialized equipment, limiting their use in large-scale clinical or screening studies. biorxiv.org
Sample Preparation: Extracting and purifying inositols and their phosphates from diverse biological matrices without introducing artifacts or bias is complex.
Isomer Resolution: Achieving baseline separation of all nine stereoisomers in a single run remains a formidable analytical challenge.
Future efforts must focus on developing more robust, high-throughput, and cost-effective analytical platforms. Innovations in chromatographic materials, mass spectrometry, and data analysis software are needed to enable comprehensive "inositol-omics," which will be crucial for advancing all areas of inositol research, from metabolic pathway elucidation to clinical biomarker discovery.
| Analytical Technique | Strengths | Challenges | Application in Inositol Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High resolution and sensitivity. mdpi.comspectroscopyonline.com | Requires derivatization; can be destructive. mdpi.com | Quantification of inositol isomers in various samples. mdpi.com |
| High-Performance Liquid Chromatography (HPLC/UHPLC) | Versatile; can be coupled with various detectors (PAD, MS). researchgate.netresearchgate.net | Resolution of all isomers can be difficult; sensitivity varies with detector. researchgate.net | Routine analysis of inositol isomers in plasma, urine, and foods. researchgate.net |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | High separation efficiency for charged molecules (InsPs). mdpi.combiorxiv.org | Complex instrument setup; less common in standard labs. biorxiv.org | Isomer-level analysis of inositol polyphosphates. mdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information without sample destruction. | Lower sensitivity compared to MS. | Identification of inositol phosphate (B84403) structures in soil extracts. |
Q & A
Q. What are the standard methodologies for synthesizing and characterizing scyllo-Inositol-1-d in academic laboratories?
- Methodological Answer : Synthesis typically involves stereoselective modification of inositol precursors. Key steps include:
Reaction Optimization : Use chiral catalysts or enzymatic methods to ensure enantiomeric purity .
Purification : High-performance liquid chromatography (HPLC) with chiral columns to isolate This compound from byproducts .
Q. Characterization :
- NMR Spectroscopy : Confirm stereochemistry via , , and 2D-COSY spectra .
- Mass Spectrometry (MS) : Validate molecular weight and isotopic labeling .
- Data Presentation : Include comparative tables of retention times (HPLC) and NMR chemical shifts against unmodified inositol .
Q. How should researchers design experiments to assess the stability of This compound under physiological conditions?
- Methodological Answer :
Incubation Conditions : Simulate physiological pH (7.4), temperature (37°C), and ionic strength using buffer systems (e.g., PBS) .
Time-Course Analysis : Collect samples at intervals (0, 6, 12, 24 hrs) and quantify degradation via LC-MS .
Control Experiments : Compare stability with non-deuterated analogs to isolate isotope effects .
- Key Metrics : Report degradation half-life () and identify breakdown products via fragmentation patterns in MS .
Advanced Research Questions
Q. How can contradictory data on This compound’s pharmacological activity across studies be systematically resolved?
- Methodological Answer :
Q. Meta-Analysis Framework :
Q. Experimental Replication :
- Standardize cell lines/animal models to reduce variability .
- Use dose-response curves to compare potency thresholds across setups .
- Data Presentation : Tabulate effect sizes, confidence intervals, and heterogeneity indices (e.g., ) .
Q. What strategies optimize the isotopic labeling efficiency of This compound for metabolic tracing studies?
- Methodological Answer :
Q. Deuterium Incorporation :
Q. Tracer Validation :
- Test isotopic purity in biological matrices (e.g., plasma, tissue homogenates) to rule out dilution effects .
- Compare kinetic parameters (e.g., turnover rates) with non-labeled controls .
- Key Metrics : Include tables of isotopic enrichment (%) and batch-to-batch variability .
Q. How should researchers address discrepancies in This compound’s reported solubility and bioavailability?
- Methodological Answer :
Q. Standardized Assays :
Q. Cross-Study Harmonization :
- Re-analyze raw data from published studies using unified protocols (e.g., USP dissolution criteria) .
- Apply multivariate analysis to isolate formulation-specific effects (e.g., excipients, particle size) .
- Data Presentation : Contrast solubility profiles across pH ranges and excipient combinations in heatmaps .
Methodological Guidelines for Data Integrity
- Contradiction Analysis : Use TRIZ-based contradiction matrices to identify trade-offs (e.g., stability vs. solubility) and prioritize resolution pathways .
- Statistical Rigor : Report effect sizes with 95% confidence intervals and predefine significance thresholds to avoid post hoc bias .
- Reproducibility : Archive raw spectra, chromatograms, and experimental protocols in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
